4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-nitrobenzene-1-sulfonamide
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Overview
Description
4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-nitrobenzene-1-sulfonamide is a complex organic compound featuring a benzene ring substituted with amino, nitro, and sulfonamide groups, as well as a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-nitrobenzene-1-sulfonamide typically involves multiple steps:
Sulfonation: The addition of a sulfonamide group.
Tetrazole Formation: The formation of the tetrazole ring through cyclization reactions.
Each step requires specific reagents and conditions. For example, nitration might involve the use of concentrated nitric acid and sulfuric acid, while sulfonation could require chlorosulfonic acid. The formation of the tetrazole ring often involves the use of sodium azide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for scale-up, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
Sulfisoxazole: Contains a 1,2-oxazole ring and is used as an antibacterial agent.
Sulfafurazole: Another sulfonamide with a different heterocyclic ring structure.
Uniqueness
4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-nitrobenzene-1-sulfonamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other sulfonamides. This uniqueness can be leveraged to develop new drugs or materials with specific desired properties.
Properties
CAS No. |
1536757-53-5 |
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Molecular Formula |
C8H9N7O4S |
Molecular Weight |
299.3 |
Purity |
94 |
Origin of Product |
United States |
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